Ethyl 4-oxo-4-((4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)amino)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

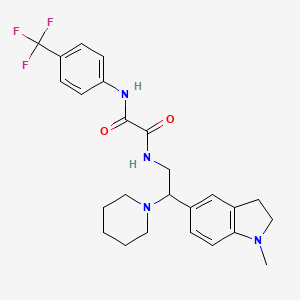

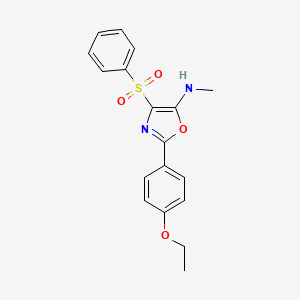

This compound is a complex organic molecule that contains several functional groups, including an ester group (COO), a ketone group (C=O), an amine group (NH2), and a phenyl group (a ring of six carbon atoms, also known as a benzene ring) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of the ester, ketone, and amine groups would likely result in a highly polar molecule, while the phenyl group would contribute to the overall stability of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity would likely result in a relatively high boiling point and solubility in polar solvents. The presence of the phenyl group could also contribute to its stability .Scientific Research Applications

Polymorphism Characterization

Polymorphic forms of investigational pharmaceutical compounds, including those related to Ethyl 4-oxo-4-((4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)amino)butanoate, have been characterized using spectroscopic and diffractometric techniques. These studies involve capillary powder X-ray diffraction (PXRD), detailed solid-state nuclear magnetic resonance (SSNMR), and molecular spectroscopic methods including infrared, Raman, UV-visible, and fluorescence spectroscopy to elucidate the structural differences between polymorphic forms (Vogt et al., 2013).

Antimicrobial Activity

Research on the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, derived from this compound, has shown promising results against various bacteria and fungi. These compounds have been evaluated through analytical and spectral studies, highlighting their potential in antimicrobial applications (Sarvaiya et al., 2019).

Versatile Synthesis Intermediate

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, closely related to the compound , serves as a versatile intermediate for the synthesis of a wide range of trifluoromethyl heterocycles. The use of rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions facilitates the synthesis of diverse trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, showcasing the compound's role in organic synthesis (Honey et al., 2012).

Sortase A Transpeptidase Inhibitors

Research into the development of new classes of Sortase A transpeptidase inhibitors to tackle Gram-positive pathogens identified derivatives of this compound as potential candidates. These studies involve the synthesis of various analogues and their evaluation for antibiofilm activity against strains like S. aureus, indicating significant implications for addressing bacterial resistance (Maggio et al., 2016).

Nanosized Catalysts in Synthesis

The use of nanosized magnesium oxide as a heterogeneous base catalyst for the rapid synthesis of pyranopyrazoles, employing compounds related to this compound, has been explored. This approach highlights the role of nanotechnology in enhancing reaction efficiency and yield, further emphasizing the importance of novel methodologies in synthetic chemistry (Babaie et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more information, it’s difficult to speculate on the possible mechanisms of action .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were a potential drug candidate, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

Properties

IUPAC Name |

ethyl 4-oxo-4-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]anilino]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N2O4/c1-2-25-15(24)8-7-13(22)21-12-5-3-11(4-6-12)9-14(23)20-10-16(17,18)19/h3-6H,2,7-10H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHHPSIGAGTBMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)CC(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2871193.png)

![2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride](/img/structure/B2871194.png)

![N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)

![N-[3-[2-(5-bromo-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]ethanesulfonamide](/img/structure/B2871199.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylpropanamide](/img/structure/B2871202.png)

![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(2-chlorophenyl)methoxy]amine](/img/structure/B2871206.png)

![1-[(E)-(hydroxyimino)methyl]naphthalen-2-ol](/img/structure/B2871211.png)

![3-[(1-methylpyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2871214.png)